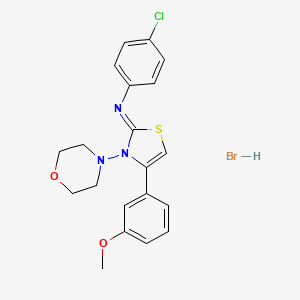
(Z)-4-chloro-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones are heterocyclic compounds that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .
Molecular Structure Analysis
The compound contains a quinazolinone core, a morpholino group, and a methoxyphenyl group. The morpholino group is a six-membered ring containing one nitrogen and one oxygen atom. The methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) substituent .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including cyclization, ring-opening, and electrophilic substitution . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the morpholino and methoxy groups in this compound would likely make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis: The synthesis of quinazolinones can be classified based on the substitution patterns of the ring system:
- 2-Substituted-4(3H)-quinazolinones: These are commonly prepared by amidation and cyclization of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives react with appropriate acid chlorides to form substituted anthranilates, which then cyclize to yield benzoxazin-4-ones. Treatment of benzoxazinones with ammonia leads to the formation of quinazolinone derivatives .
Biological Activity: Quinazolinone derivatives have shown various medicinal properties:
Histone Deacetylase (HDAC) Inhibition
Recent research has explored quinazolinone derivatives as HDAC inhibitors. These compounds play a crucial role in epigenetic regulation and have implications in cancer therapy. The design and synthesis of novel quinazolinone-based HDAC inhibitors have been investigated .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S.BrH/c1-25-18-4-2-3-15(13-18)19-14-27-20(22-17-7-5-16(21)6-8-17)24(19)23-9-11-26-12-10-23;/h2-8,13-14H,9-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPTXRIPBOSTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

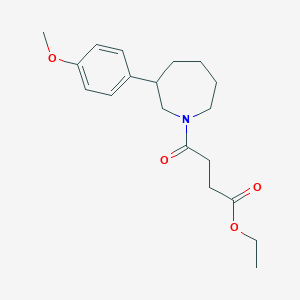

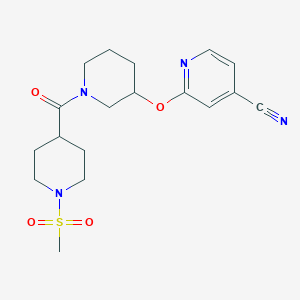
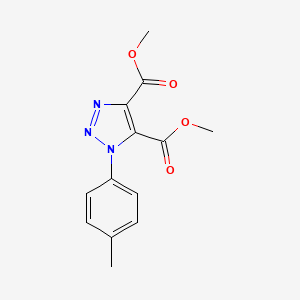
![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)
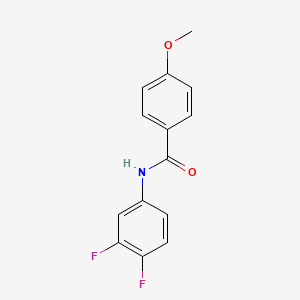
![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
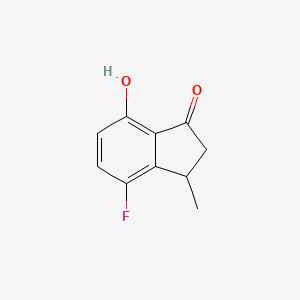
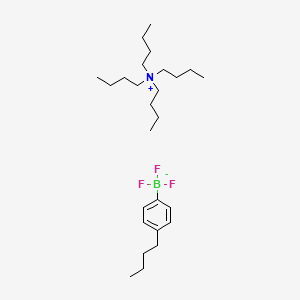

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)